2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of a phenoxymethyl group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolothiadiazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methanol
- 2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Uniqueness
Compared to similar compounds, 2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol exhibits unique properties due to the presence of the phenolic hydroxyl group. This functional group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C16H14N4O2S/c21-13-9-5-4-8-12(13)15-19-20-14(17-18-16(20)23-15)10-22-11-6-2-1-3-7-11/h1-9,15,19,21H,10H2 |
InChI Key |
YEKGUESMRSISNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2NC(S3)C4=CC=CC=C4O |
Origin of Product |
United States |
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